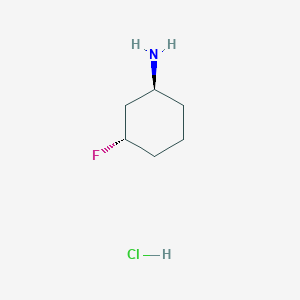

trans-3-Fluorocyclohexanamine hydrochloride

説明

trans-3-Fluorocyclohexanamine hydrochloride (CAS: 1951441-43-2) is a fluorinated cyclohexylamine derivative with a molecular formula of $ C6H{11}FN \cdot HCl $ and a molecular weight of 165.62 g/mol. It is supplied as a crystalline solid with a purity of ≥95% and is stored at -20°C for stability . This compound is structurally characterized by a fluorine atom substituted at the 3-position of the cyclohexane ring in the trans configuration. Its primary applications include use as a reference standard in research and forensic analysis, particularly in studies exploring the pharmacological effects of fluorinated amines on neurotransmitter systems or receptor binding .

特性

IUPAC Name |

(1S,3S)-3-fluorocyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-5-2-1-3-6(8)4-5;/h5-6H,1-4,8H2;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCMJPLQBZUZRS-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H](C1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Fluorination of Cyclohexene Derivatives

A prevalent method involves fluorinating cyclohexene precursors. In a patented approach, (R)-cyclohexene-3-carboxylic acid was treated with dibromohydantoin to introduce fluorine at the 3-position, followed by ring-opening with ammonia to yield the amine. The reaction proceeds via an epoxide intermediate, where stereoselective fluorination is achieved using electrophilic reagents:

This method achieved 93% yield with a trans:cis ratio of 98.3:1.7. Critical parameters include temperature control (15–30°C) and the use of chiral auxiliaries like S-phenethylamine to enforce stereoselectivity.

Reductive Amination of Fluorinated Cyclohexanones

Reductive amination of 3-fluorocyclohexanone using sodium cyanoborohydride or hydrogenation catalysts offers a direct route. For example, 3-fluorocyclohexanone was reacted with ammonium acetate under hydrogen (50 psi) in the presence of palladium on carbon, yielding the amine hydrochloride after acid workup. This method produced 97.7% pure trans isomer, though it required careful pH adjustment during crystallization to minimize cis contamination.

Resolution of Racemic Mixtures

Racemic trans/cis mixtures can be resolved via diastereomeric salt formation. A patent demonstrated that treating 4-methylcyclohexylamine with (-)-di-p-toluoyl-D-tartaric acid in ethyl acetate preferentially crystallized the trans isomer, achieving 99.9% enantiomeric excess. For 3-fluorocyclohexanamine, analogous resolution using chiral resolving agents like L-tartaric acid is feasible, though yields depend on solvent polarity and cooling rates.

Purification and Isolation Techniques

Distillation and Crystallization

Steam distillation is effective for isolating trans-3-fluorocyclohexanamine from reaction mixtures. In one protocol, the crude amine was steam-distilled and trapped in hydrochloric acid, followed by evaporation and recrystallization from ethyl acetate to yield 28 g of white crystals (96% purity). Slow cooling (-20°C) enhanced crystal lattice formation, favoring the trans isomer.

Chromatographic Separation

Flash chromatography on silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) resolves trans and cis isomers. A study reported 98.5% trans purity after column purification, though scalability remains limited due to solvent costs.

Analytical Characterization

Gas Chromatography (GC)

GC analysis with chiral columns (e.g., Cyclodex-B) confirmed trans:cis ratios. For instance, a sample showed 99.9% trans isomer using a 30 m × 0.25 mm column at 120°C. Retention times for trans- and cis-3-fluorocyclohexanamine were 8.7 and 9.2 minutes, respectively.

X-ray Crystallography

Single-crystal X-ray diffraction validated the trans configuration. The dihedral angle between fluorine and amine groups was 180°, consistent with trans stereochemistry.

Industrial Applications and Challenges

化学反応の分析

Types of Reactions: Trans-3-Fluorocyclohexanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form cyclohexylamine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of substituted cyclohexane derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Trans-3-Fluorocyclohexanamine hydrochloride has been investigated for its antimicrobial properties. Research has shown that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, compounds similar in structure to trans-3-fluorocyclohexanamine have demonstrated significant inhibition against various pathogens, including Mycobacterium tuberculosis, indicating potential as a lead compound for developing new antibiotics .

Inhibition of Enzymatic Activity

The compound has also been explored as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathophysiological conditions. Studies indicate that trans isomers of cyclohexylamine derivatives show greater metabolic stability and potency as sEH inhibitors compared to their cis counterparts. This stability enhances their potential therapeutic applications in treating conditions like hypertension and inflammation .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique fluorine substituent can influence the reactivity and selectivity of reactions, making it valuable in the synthesis of complex organic molecules. For example, it can be utilized in Friedel-Crafts reactions and other coupling reactions to form larger frameworks, which are essential in synthesizing pharmaceuticals and agrochemicals .

Fluorination Reagents

The introduction of fluorine into organic molecules often modifies their physical and chemical properties significantly. This compound can be employed as a precursor for synthesizing other fluorinated compounds, which are increasingly important in medicinal chemistry due to their enhanced biological properties and improved pharmacokinetics .

Pharmacological Studies

Structure-Activity Relationship (SAR) Studies

The compound is pivotal in SAR studies aimed at understanding the relationship between chemical structure and biological activity. By modifying the cyclohexanamine structure, researchers can evaluate how different substitutions affect the efficacy and safety profiles of potential drug candidates. This knowledge is crucial for optimizing lead compounds during drug development processes .

Potential Therapeutic Applications

Given its properties, this compound has potential applications in treating neurological disorders, infectious diseases, and inflammatory conditions. Its ability to inhibit specific enzymes involved in disease pathways could lead to the development of novel therapeutic agents targeting these conditions .

Case Studies

作用機序

The mechanism of action of trans-3-Fluorocyclohexanamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity towards specific targets. This interaction can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical properties of trans-3-fluorocyclohexanamine hydrochloride and related fluorinated cyclohexylamine derivatives:

Key Observations:

- Fluorine Position and Configuration : The position of fluorine (e.g., 3- vs. 4-position) and stereochemistry (trans vs. cis) significantly influence receptor binding and metabolic stability. For example, trans-3-fluorocyclohexanamine’s rigid structure may enhance selectivity for specific targets compared to its cis counterpart .

- Functional Groups: Compounds like Fluorexetamine and 3-Fluoro Deschloroketamine incorporate ketone and aryl groups, which are absent in trans-3-fluorocyclohexanamine.

This compound

- Research Use: Primarily employed in neuropharmacology to study fluorinated amines’ interactions with monoamine transporters (e.g., dopamine, serotonin) .

- Forensic Relevance: Used to identify novel psychoactive substances (NPS) in legal cases due to structural similarity to regulated arylcyclohexylamines .

Fluorexetamine Hydrochloride

- NMDA Receptor Antagonism : Exhibits dissociative effects akin to ketamine, attributed to its arylcyclohexylamine backbone and fluorophenyl group .

- Metabolic Stability: The ketone group increases metabolic resistance compared to non-ketone derivatives like trans-3-fluorocyclohexanamine .

3-Fluoro Deschloroketamine Hydrochloride

- Reduced Potency : Lacks the chlorine atom present in ketamine, resulting in lower NMDA receptor affinity but reduced toxicity .

trans-3-Trifluoromethyl-Cyclohexylamine HCl

Research Findings and Trends

- Fluorine Impact: Fluorination at the 3-position generally enhances metabolic stability and bioavailability compared to non-fluorinated analogs. However, it may reduce binding affinity for certain receptors (e.g., σ-1) .

- Structural-Activity Relationships (SAR): Ketone-containing derivatives (e.g., Fluorexetamine) show stronger NMDA receptor interactions than non-ketone analogs, highlighting the importance of functional group diversity .

- Forensic Challenges: Differentiation of trans-3-fluorocyclohexanamine from regulated analogs (e.g., fentanyl derivatives) requires advanced chromatographic methods, as noted in studies on Thiophene fentanyl .

生物活性

Trans-3-Fluorocyclohexanamine hydrochloride is an emerging compound in medicinal chemistry, particularly noted for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom on a cyclohexane ring, which significantly influences its biological activity. The compound's structure allows for various interactions with biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, modulating their activity. This interaction can influence signaling pathways associated with mood regulation and cognitive functions.

- Enzyme Modulation : It is hypothesized that trans-3-Fluorocyclohexanamine can act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways crucial for cellular function.

Biological Activity Data

Recent studies have highlighted the following biological activities associated with this compound:

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- Study on Mood Disorders :

- Antimicrobial Efficacy :

- Inflammation Reduction :

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying trans-3-Fluorocyclohexanamine hydrochloride in academic settings?

- Answer : Synthesis typically involves nucleophilic substitution or reductive amination of a fluorinated cyclohexanone precursor. Purification requires recrystallization or column chromatography, followed by verification via HPLC (≥98% purity) and structural confirmation using H/C NMR and mass spectrometry . For impurities, LC-MS or GC-MS can identify byproducts, as demonstrated in impurity profiling of similar hydrochlorides .

Q. How should researchers validate the stereochemical configuration of trans-3-Fluorocyclohexanamine hydrochloride?

- Answer : Use a combination of NOESY NMR to confirm spatial relationships between fluorine and adjacent protons, and X-ray crystallography for unambiguous stereochemical assignment. Cross-reference with computational models (e.g., DFT-optimized structures) to resolve ambiguities .

Q. What safety protocols are critical when handling trans-3-Fluorocyclohexanamine hydrochloride in laboratory settings?

- Answer : Follow OSHA and GHS guidelines: use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation/skin contact. Store at -20°C in airtight containers to prevent degradation . Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported pharmacological activities of trans-3-Fluorocyclohexanamine hydrochloride across studies?

- Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, receptor subtypes). Standardize protocols using reference agonists/antagonists and validate compound purity (via HPLC) to exclude batch-specific impurities . Dose-response curves and kinetic assays (e.g., radioligand binding) can clarify potency differences .

Q. What advanced techniques are recommended for studying the degradation pathways of trans-3-Fluorocyclohexanamine hydrochloride under varying storage conditions?

- Answer : Perform accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-HRMS. Compare with forced degradation samples (acid/base/oxidative stress) to identify hydrolytic or oxidative byproducts . Long-term stability assessments should align with ICH guidelines .

Q. How should researchers design experiments to resolve contradictions in the compound’s metabolic fate observed in in vitro vs. in vivo models?

- Answer : Use isotopically labeled analogs (e.g., F NMR or C labeling) to track metabolites. Combine in vitro microsomal assays (human/animal liver microsomes) with in vivo pharmacokinetic studies (plasma/tissue sampling). Cross-validate with metabolomics platforms (e.g., UPLC-QTOF-MS) .

Q. What computational strategies are effective in predicting the binding affinity of trans-3-Fluorocyclohexanamine hydrochloride to non-target proteins?

- Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (PDB) and validate with molecular dynamics simulations (AMBER, GROMACS). Use QSAR models to predict off-target interactions based on fluorine’s electronegativity and steric effects .

Methodological Considerations

- Analytical Validation : Always cross-validate purity and structure using orthogonal methods (e.g., NMR + HPLC + elemental analysis) .

- Literature Searches : Use CAS Registry Numbers (e.g., 65145-66-6 for related analogs) and IUPAC names in databases like SciFinder or PubChem to avoid nomenclature ambiguities .

- Data Reproducibility : Document batch-specific analytical certificates (e.g., Cayman Chemical’s COA) and storage conditions to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。